2-(3-Bromophenoxy)-3-pyridinol
Description
2-(3-Bromophenoxy)-3-pyridinol is a halogenated aromatic compound featuring a pyridinol ring substituted with a 3-bromophenoxy group at the 2-position. The pyridinol moiety (3-hydroxypyridine) provides hydrogen-bonding capability, while the bromophenoxy group introduces steric bulk and electronic effects due to bromine’s electronegativity. This compound is of interest in medicinal chemistry and materials science, where its reactivity and structural features enable applications in drug synthesis and polymer modification.
Properties
CAS No. |
263390-54-1 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(3-bromophenoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)15-11-10(14)5-2-6-13-11/h1-7,14H |
InChI Key |
PZMUPGNYWBRJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Bromophenoxy)-3-pyridinol with key analogs, emphasizing molecular formulas, weights, and functional groups:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The bromophenoxy group in the target compound is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating methoxy group in 2-(4-Methoxyphenyl)-3-pyridinol .
- Hydrophilicity: The carboxylic acid group in 2-(3-bromophenoxy)pyridine-3-carboxylic acid increases water solubility compared to the hydroxyl group in the target compound .
Research Findings and Data
Thermal and Stability Properties
- Pyrolysis By-Products: notes that 3-pyridinol derivatives are generated during biomass pyrolysis, with vine rod samples containing 4.13% 3-pyridinol. This indicates thermal stability under high-temperature conditions .
- Melting Points: 2-Pyridinol (CAS 142-08-5) has a melting point of 102–109°C, while 3-pyridinol derivatives typically exhibit lower melting points due to reduced symmetry .
Commercial Availability
- Catalog Listings: 2-(3-Bromophenoxy)pyridine-3-carboxylic acid is commercially available (American Elements, Product Code OMXX-290017-01), priced for research use . This reflects industrial interest in bromophenoxy-pyridinol hybrids.
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